N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine
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Overview
Description
N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine is a complex organic compound that features a piperidine ring, a fluorobenzene sulfonyl group, and an alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine typically involves multiple steps. One common route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorobenzene sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Coupling with L-alanine: The final step involves coupling the piperidine derivative with L-alanine using peptide coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group and the piperidine ring are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chlorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine
- N-[1-(4-methylbenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine
- N-[1-(4-nitrobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine
Uniqueness
N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
(2S)-2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c1-10(15(20)21)17-14(19)11-6-8-18(9-7-11)24(22,23)13-4-2-12(16)3-5-13/h2-5,10-11H,6-9H2,1H3,(H,17,19)(H,20,21)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAGHMBGHWDNPV-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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